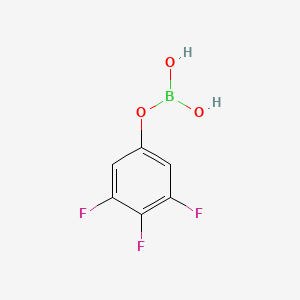
3,4,5-Trifluorophenylboric acid
Cat. No. B8582100
M. Wt: 191.90 g/mol
InChI Key: FWUHUNUOUDQTFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06586555B1
Procedure details


Next, various aromatic dicarboxyic acids (4 mmol), various aromatic diamines (4 mmol), pentamethylbenzene (4 g), N-methylpyrrolidinone (NMP) (1 g), and 3,4,5-trifluorophenylboric acid (0.04 mmol) were poured into a Schlenk and stirred at 200° C. (temperature of oil bath) for one day. The other conditions were the same as in Example 2. When m-phenylenediamine and isophthalic acid were polycondensed as in chemical formula 2, the isolation yield of nomex was 99% or more. As to the isolation yield of keylar, the same result was obtained for a case of chemical formula 3, where p-phenylenediamine and terephthalic acid were polycondensed. The isolation yield of nomex was 97% for a case of chemical formula 4, where diaminodiphenylether and isophthatic acid were polycondensed. The isolation yield of tellurone was 42% for a case of chemical formula 5, where p-aminobenzoic acid was polycondensed.
[Compound]
Name
aromatic dicarboxyic acids
Quantity
4 mmol
Type
reactant
Reaction Step One

[Compound]
Name
aromatic diamines
Quantity
4 mmol
Type
reactant
Reaction Step One






[Compound]
Name
formula 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Name

Identifiers


|
REACTION_CXSMILES
|
CC1C(C)=C(C)C(C)=C(C)C=1.FC1C=[C:15]([O:21]B(O)O)C=C(F)C=1F.[C:25]1([NH2:32])[CH:30]=[CH:29][CH:28]=[C:27](N)[CH:26]=1.C(O)(=O)[C:34]1[CH:42]=[CH:41][CH:40]=[C:36]([C:37]([OH:39])=[O:38])[CH:35]=1.C[N:46]1CCCC1=[O:51]>>[CH:30]1[C:25]([NH2:32])=[CH:26][CH:27]=[C:28]([NH2:46])[CH:29]=1.[C:37]([OH:39])(=[O:38])[C:36]1[CH:35]=[CH:34][C:42]([C:15]([OH:21])=[O:51])=[CH:41][CH:40]=1
|
Inputs


Step One
[Compound]
|
Name
|
aromatic dicarboxyic acids
|
|
Quantity
|
4 mmol
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
aromatic diamines
|
|
Quantity
|
4 mmol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C(=C(C(=C(C1)C)C)C)C
|
|
Name
|
|
|
Quantity
|
0.04 mmol
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=C(C=C(C1F)F)OB(O)O
|
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
CN1C(CCC1)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC(=CC=C1)N)N
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC(C(=O)O)=CC=C1)(=O)O
|
Step Four
[Compound]
|
Name
|
formula 2
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
200 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at 200° C. (temperature of oil bath) for one day
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
As to the isolation yield of keylar, the same result
|
Outcomes


Product
Details
Reaction Time |
1 d |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=CC(=CC=C1N)N
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=C(C(=O)O)C=C1)(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
